Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate
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Overview
Description
Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a carbamoyl group, which is further connected to a hydroxyethyl group substituted with a thiophen-2-yl phenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available starting materials such as methyl 4-aminobenzoate, 4-(thiophen-2-yl)benzaldehyde, and ethyl chloroformate.
Step 1 Formation of Intermediate: Methyl 4-aminobenzoate is reacted with ethyl chloroformate in the presence of a base like triethylamine to form methyl 4-isocyanatobenzoate.
Step 2 Addition of Hydroxyethyl Group: The intermediate is then reacted with 2-hydroxyethylamine to form methyl 4-({2-hydroxyethyl}carbamoyl)benzoate.
Step 3 Introduction of Thiophen-2-yl Phenyl Group: Finally, the compound is reacted with 4-(thiophen-2-yl)benzaldehyde under reductive amination conditions using a reducing agent such as sodium cyanoborohydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation would enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary alcohol.
Substitution: Introduction of various functional groups onto the thiophen-2-yl ring.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its ability to coordinate with metal centers.
Material Science: Its unique structure makes it a candidate for the development of organic semiconductors and light-emitting diodes.
Biology and Medicine
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting specific enzymes or receptors.
Biological Probes: Can be used in the development of fluorescent probes for imaging applications.
Industry
Polymer Science: Utilized in the synthesis of novel polymers with specific electronic properties.
Agriculture: Potential use in the development of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The hydroxyethyl and carbamoyl groups can form hydrogen bonds with proteins, while the thiophen-2-yl phenyl moiety can engage in π-π interactions with aromatic amino acids. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-({2-hydroxy-2-[4-(phenyl)phenyl]ethyl}carbamoyl)benzoate: Lacks the thiophen-2-yl group, which may reduce its electronic properties.
Methyl 4-({2-hydroxy-2-[4-(pyridin-2-yl)phenyl]ethyl}carbamoyl)benzoate: Contains a pyridine ring instead of thiophene, which can alter its binding affinity and biological activity.
Uniqueness
This detailed overview should provide a comprehensive understanding of Methyl 4-({2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}carbamoyl)benzoate, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl 4-[[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-26-21(25)17-10-8-16(9-11-17)20(24)22-13-18(23)14-4-6-15(7-5-14)19-3-2-12-27-19/h2-12,18,23H,13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDVAFOBLEDNUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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